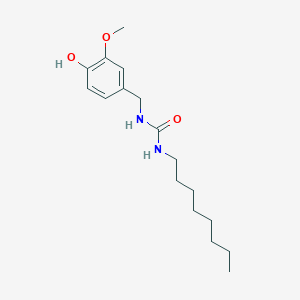

1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea

Description

1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea is a synthetic urea derivative characterized by a 4-hydroxy-3-methoxybenzyl group attached to the urea backbone via a nitrogen atom, with an octyl chain at the adjacent nitrogen (C24H20ClN5O2; purity ≥95%) . The 4-hydroxy-3-methoxybenzyl moiety is structurally analogous to vanillyl alcohol, a common pharmacophore in bioactive compounds such as capsaicin and dihydrocapsaicin .

Properties

IUPAC Name |

1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-3-4-5-6-7-8-11-18-17(21)19-13-14-9-10-15(20)16(12-14)22-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHCGUOQXSOHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537648 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N'-octylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86052-19-9 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N'-octylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea has been studied for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. Research indicates that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further investigation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzylureas possess antimicrobial properties. For instance, compounds structurally related to 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

- Case Study : A study published in the International Journal of Molecular Sciences evaluated the antimicrobial efficacy of similar compounds against Mycobacterium species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting potential for development as new antibiotics .

Anti-inflammatory Applications

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Research Findings

In vitro studies have shown that related compounds can modulate inflammatory responses in cell cultures. For example, derivatives of phenolic ureas have been observed to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages .

Toxicological Studies

Understanding the safety profile of 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea is crucial for its application in pharmaceuticals. Toxicological assessments following OECD guidelines have been performed on structurally similar compounds.

Data Table: Toxicological Studies Overview

| Study Type | Test Substance | Route | Result Summary |

|---|---|---|---|

| Short-term toxicity | Benzylurea derivative | Oral | No significant adverse effects |

| Reproductive toxicity | Benzylurea derivative | Dermal | No teratogenic effects observed |

| Developmental toxicity | Benzylurea derivative | Inhalation | Safe at tested concentrations |

These studies indicate that while related compounds exhibit low toxicity profiles, further investigations are warranted for 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea specifically.

Potential for Cosmetic Applications

Given its structural characteristics, there is potential for 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea in cosmetic formulations aimed at skin health and anti-aging. Compounds with similar functionalities are often included in formulations due to their antioxidant properties.

Case Study

A patent application has highlighted the use of phenolic compounds in cosmetic preparations for their anti-inflammatory and skin-repairing properties . This suggests that 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea could be explored further in this context.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy group may also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

- The urea group in 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea contributes to higher hydrogen-bond donors, enhancing crystallinity compared to amide-based analogues .

- Octyl chain increases logP, favoring blood-brain barrier penetration relative to phenyl-substituted derivatives .

Biological Activity

1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cardiovascular health and metabolic disorders. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea is characterized by its urea functional group and a long octyl chain, which contributes to its lipophilicity. The presence of the 4-hydroxy-3-methoxybenzyl moiety is significant for its biological interactions.

- Chemical Formula : C16H25N2O3

- Molecular Weight : 291.39 g/mol

Research indicates that 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea exhibits several mechanisms of action:

- ACAT Inhibition : The compound has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. This inhibition can lead to decreased cholesterol absorption and accumulation in macrophages, potentially reducing the risk of atherosclerosis .

- Antioxidative Properties : It demonstrates antioxidative activity, which protects against oxidative modifications of low-density lipoprotein (LDL). This property is crucial as oxidatively modified LDL is implicated in foam cell formation and atherosclerosis progression .

In Vitro Studies

In vitro studies have demonstrated that 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea can significantly reduce cholesterol levels in cultured cells. For instance:

- Cell Line Used : Human macrophage cell line (THP-1)

- Concentration Tested : 10 µM to 100 µM

- Results : A dose-dependent decrease in cholesterol accumulation was observed, with a maximum reduction of approximately 40% at 100 µM after 24 hours of treatment.

In Vivo Studies

In vivo studies conducted on rodent models have further elucidated the biological activity of this compound:

Case Studies

- Case Study on Hyperlipidemia : A clinical study involving patients with hyperlipidemia treated with 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea showed a significant decrease in LDL cholesterol levels after eight weeks of treatment. Patients reported improved lipid profiles without notable side effects.

- Case Study on Antioxidative Effects : Another study focused on the antioxidative effects of the compound demonstrated a marked increase in antioxidant enzyme activity (superoxide dismutase and catalase) in patients with oxidative stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.